Bienvenue dans la boutique en ligne BenchChem!

3-(4-Bromo-2-nitrophenoxy)oxetane

oxetane molecular weight heavy atom effect

Introducing the heterobifunctional building block 3-(4-Bromo-2-nitrophenoxy)oxetane. Its unique orthogonality—an aryl bromide for Pd-catalyzed cross‑coupling and a nitro group for amine capping—enables divergent, sequential functionalization that single-substituent oxetanes cannot replicate. This dual-handle architecture accelerates SAR exploration in kinase inhibitor programs and provides a built‑in heavy atom (Br) for unambiguous crystallographic binding determination. With a LogP of 2.37 and MW of 274.07 g/mol, it meets fragment-library criteria while being scalable. Avoid generic analogs; secure the compound that delivers synthetic route divergence and real downstream chemistry complexity.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
Cat. No. B7975807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-nitrophenoxy)oxetane
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESC1C(CO1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C9H8BrNO4/c10-6-1-2-9(8(3-6)11(12)13)15-7-4-14-5-7/h1-3,7H,4-5H2
InChIKeyRJVPWMYNNBYHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromo-2-nitrophenoxy)oxetane Procurement Guide: Molecular Identity and Core Characteristics


3-(4-Bromo-2-nitrophenoxy)oxetane (CAS 1873493-61-8) is a heterobifunctional aromatic building block that combines an oxetane ring with a 4-bromo-2-nitrophenoxy moiety . This configuration provides two distinct and orthogonal reactive handles—the oxetane ring and the aromatic nitro/bromo groups—enabling sequential functionalization in multi-step synthetic routes. The compound exhibits a molecular weight of 274.07 g/mol (C9H8BrNO4) and a calculated LogP of 2.37, placing it in a moderate lipophilicity range suitable for fragment-based and small-molecule drug discovery .

Why 3-(4-Bromo-2-nitrophenoxy)oxetane Cannot Be Substituted with Generic Analogs


Generic substitution with in-class oxetane building blocks is not feasible due to the compound's unique orthogonality profile. While other 3-aryloxyoxetanes, such as 3-(4-nitrophenoxy)oxetane, also incorporate the oxetane pharmacophore valued for modulating logD, solubility, and metabolic stability [1], they lack the aryl bromide handle that is essential for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The combination of a nitro group for subsequent reduction to an amine and a bromo substituent for C–C or C–N bond formation provides a dual orthogonal functionalization strategy that single-substituent analogs cannot replicate . This orthogonality directly translates to synthetic route divergence and ultimately to the diversity and complexity of downstream chemical matter.

3-(4-Bromo-2-nitrophenoxy)oxetane: Quantitative Differentiation Evidence vs. Comparator Building Blocks


Molecular Weight and Heavy Atom Differentiation vs. 3-(4-Nitrophenoxy)oxetane

The presence of a bromine atom in 3-(4-bromo-2-nitrophenoxy)oxetane increases its molecular weight by 78.90 g/mol relative to the non-brominated analog 3-(4-nitrophenoxy)oxetane . This difference is not trivial; it alters the compound's utility in fragment-based drug discovery (FBDD) and its behavior in physicochemical assays. The bromine atom serves as a synthetic handle for cross-coupling reactions and also introduces a heavy atom that can be exploited in X-ray crystallography for anomalous scattering or as a mass tag in mass spectrometry-based assays .

oxetane molecular weight heavy atom effect fragment-based drug discovery physicochemical properties

Lipophilicity (LogP) Differentiation vs. 3-(4-Nitrophenoxy)oxetane

3-(4-Bromo-2-nitrophenoxy)oxetane exhibits a calculated LogP of 2.37 , representing a substantial increase in lipophilicity compared to 3-(4-nitrophenoxy)oxetane, which has a calculated ACD/LogP of 1.07 . This ~1.3 log unit difference corresponds to a roughly 20-fold difference in octanol-water partition coefficient, significantly impacting membrane permeability, non-specific protein binding, and overall ADME profile.

oxetane lipophilicity LogP drug-likeness physicochemical properties

Synthetic Orthogonality: Dual Functional Handles vs. Single-Substituent Analogs

3-(4-Bromo-2-nitrophenoxy)oxetane provides two chemically distinct, sequentially addressable reactive sites: an aryl bromide for transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a nitro group that can be reduced to a primary amine for subsequent amide bond formation or reductive amination . In contrast, 3-(4-nitrophenoxy)oxetane contains only the nitro group and lacks the halogen handle, while 3-(4-chlorophenoxy)oxetane contains a halogen but no nitro group . Neither comparator provides the full orthogonal synthetic versatility of the target compound.

oxetane orthogonal functionalization Suzuki coupling nitro reduction building block

Procurement Cost and Availability Differentiation vs. 3-(4-Nitrophenoxy)oxetane

At the 1-gram scale, 3-(4-bromo-2-nitrophenoxy)oxetane is commercially available at a price of £141.00 , which is substantially lower (approximately 74% less) than the £536.00 price for 1 gram of 3-(4-nitrophenoxy)oxetane from the same supplier . The target compound also offers greater purchasing flexibility with pack sizes from 100 mg to 10 g, compared to the comparator which is only offered in a 1 g pack size.

oxetane procurement cost analysis supply chain building block

Fraction sp³ (Fsp3) and Three-Dimensionality Profile

3-(4-Bromo-2-nitrophenoxy)oxetane exhibits a fraction sp³ (Fsp3) of 0.333 , indicating that one-third of its carbon atoms are sp³-hybridized. The oxetane ring itself contributes three sp³ carbons, imparting a degree of three-dimensionality that is valuable for escaping flat, aromatic chemical space in drug discovery. This Fsp3 value is characteristic of oxetane-containing building blocks as a class , but the target compound achieves this 3D character while simultaneously offering the orthogonal synthetic handles that differentiate it from simpler oxetane scaffolds.

oxetane Fsp3 3D character drug-likeness medicinal chemistry

3-(4-Bromo-2-nitrophenoxy)oxetane: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Divergent Synthesis of Kinase Inhibitor Libraries

In kinase inhibitor programs, the oxetane moiety is a validated bioisostere for carbonyl and gem-dimethyl groups, improving solubility and metabolic stability [1]. 3-(4-Bromo-2-nitrophenoxy)oxetane enables divergent library synthesis: the aryl bromide can be elaborated via Suzuki coupling to install diverse aryl/heteroaryl groups, while the nitro group can be reduced to an amine for subsequent capping with various acids or sulfonyl chlorides. This dual-handle approach maximizes chemical diversity from a single intermediate, accelerating SAR exploration .

Chemical Biology: Bifunctional Probe Development for Target Engagement Studies

The orthogonal handles in 3-(4-bromo-2-nitrophenoxy)oxetane are ideal for constructing bifunctional chemical probes. The aryl bromide can be used to attach a ligand for a protein of interest (e.g., via cross-coupling to a known binding motif), while the nitro group can be reduced and functionalized with a reporter tag (fluorophore, biotin, or photoaffinity label). The moderate LogP of 2.37 may provide favorable cell permeability for cellular target engagement assays.

Fragment-Based Drug Discovery (FBDD): Heavy-Atom Derivatization for X-ray Crystallography

In FBDD campaigns, 3-(4-bromo-2-nitrophenoxy)oxetane serves as a fragment with built-in anomalous scattering capability due to the bromine atom . This 'heavy atom' facilitates unambiguous determination of binding orientation in protein-fragment co-crystal structures. The compound's molecular weight of 274.07 g/mol and Fsp3 of 0.333 align well with fragment library design principles (MW < 300, moderate 3D character), while the synthetic handles allow for fragment growing and merging strategies post-crystallography.

Process Chemistry: Cost-Effective Scale-Up of Key Intermediates

For programs advancing toward preclinical development, the favorable procurement economics of 3-(4-bromo-2-nitrophenoxy)oxetane (£141.00/g at 1-gram scale; decreasing unit cost at larger pack sizes) make it a practical choice for multi-gram scale-up relative to alternative building blocks. The availability of 5 g and 10 g pack sizes supports initial scale-up efforts without requiring custom synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromo-2-nitrophenoxy)oxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.